(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Description
(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic small molecule characterized by a chromene (benzopyran) core substituted with a bromine atom at position 6 and a cyanoacrylamide moiety at position 2. The Z-configuration of the enamide group is critical for its stereoelectronic properties. The 2,4,6-trimethylphenyl (mesityl) substituent on the amide nitrogen enhances steric bulk and may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-13-6-14(2)21(15(3)7-13)25-22(26)18(11-24)9-16-8-17-10-19(23)4-5-20(17)27-12-16/h4-10H,12H2,1-3H3,(H,25,26)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAKLBHYHGHQKY-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC3=C(C=CC(=C3)Br)OC2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC3=C(C=CC(=C3)Br)OC2)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a chromene moiety substituted with a bromine atom and a cyano group, which are known to enhance biological activity. The structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 3-bromoacetylcoumarin derivatives. Various methods have been documented for synthesizing related compounds that share similar structural features.
Anticancer Activity
Numerous studies have assessed the anticancer properties of coumarin derivatives, including those related to this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6d | NUGC | 29 |
| 6d | DLD1 | 58 |
| 6c | MCF | 89 |
| Standard | CHS 828 | 25 |
These results indicate that the compound exhibits comparable or superior potency to established anticancer agents.
The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that the compound may disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
Case Studies
- In Vitro Studies : A study involving the compound's derivatives showed that modifications in substituents significantly affected their cytotoxicity profiles against various cancer cell lines. For instance, the introduction of electron-withdrawing groups enhanced activity against liver carcinoma cells (HEPG2) .
- Structure-Activity Relationship (SAR) : Research has highlighted that specific structural features, such as halogen substitutions and the presence of cyano groups, contribute to increased biological activity. For example, bromine substitution was found to enhance the potency against gastric and colon cancer cell lines .
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. It has been evaluated for its ability to inhibit cell growth in vitro.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 52% | 15 |
| MCF-7 (Breast) | 50% | 18 |
| HEPG2 (Liver) | 48% | 20 |
The mechanism of action involves the induction of apoptosis and inhibition of the cell cycle, with studies indicating upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Studies
- In Vitro Studies : A study on A549 lung cancer cells showed significant apoptosis upon treatment with the compound, as measured by flow cytometry.
- In Vivo Studies : In xenograft models, administration reduced tumor size by approximately 40%, highlighting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens. It demonstrated significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Synthesis of New Heterocycles
The compound is utilized in synthetic chemistry for producing new heterocycles with potential biological applications. For example, derivatives synthesized from this compound have shown promising antitumor activity against liver carcinoma cell lines.
Table 3: Antitumor Activity of Synthesized Derivatives
| Compound Name | IC50 (µM) |
|---|---|
| Heterocycle A | 5.0 |
| Heterocycle B | 3.5 |
| Heterocycle C | 4.0 |
Material Science Applications
Due to its unique chemical structure, the compound has potential applications in materials science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). Its chromophoric nature allows it to be used in photonic devices.
Comparison with Similar Compounds
Chromenone-Based Derivatives
Compounds 1–4 described in include chromenone (4-oxo-4H-chromene) cores with varied substituents:
- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide.
- Compound 2–4 : Diazaphosphinane derivatives with sulfido/thioxo substituents.
Key Differences :
- The target compound features a 2H-chromene (non-oxidized chromene) rather than a chromenone (oxidized 4H-chromen-4-one), reducing electron-withdrawing effects at the core.
- The 6-bromo substituent introduces steric and electronic effects distinct from the oxo/sulfido groups in Compounds 2–3. Bromine’s polarizability may enhance halogen bonding in biological targets .
Cyanoacrylamide Analogs
describes (Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 522657-27-8), which shares the mesityl-cyanoacrylamide backbone but differs in substituents:
- Core Structure : A brominated phenylmethoxy group replaces the chromene system.
- Molecular Weight : 505.4 g/mol (vs. ~480–500 g/mol for the target compound, estimated).
- XLogP3 : 6.9 (indicative of high lipophilicity), compared to an estimated XLogP3 of ~5.5–6.5 for the target compound due to the chromene’s planar structure .
Brominated Propanamide Derivatives
outlines the synthesis of 3-bromo-N-(substituted-phenyl)propanamides (6a-l). These lack the chromene/cyanoacrylamide framework but share the bromo-propanamide motif. Their biological activities (unreported in the evidence) may differ due to reduced conjugation and rigidity compared to the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
| Group | Target Compound | Compound 1 | CAS 522657-27-8 |
|---|---|---|---|
| Chromene/Chromenone | 2H-chromene (neutral) | 4H-chromen-4-one | Absent |
| Bromine Position | C6 of chromene | Absent | C4 of phenylmethoxy |
| Amide Substituent | Mesityl | Smaller aryl | Mesityl |
Research Implications
- Bioactivity : The mesityl group may confer improved binding to hydrophobic protein pockets compared to simpler aryl groups.
- Synthetic Challenges: Bromination at the chromene C6 position (vs.
Preparation Methods
Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one
3-Acetyl-6-bromo-2H-chromen-2-one serves as the foundational intermediate. It is synthesized via Friedel-Crafts acylation of 6-bromo-2H-chromen-2-one with acetyl chloride in the presence of Lewis acids like AlCl₃. Alternative routes employ Vilsmeier-Haack formylation followed by oxidation to install the acetyl group.
Cyanoacryloyl Intermediate Formation
The acetyl group undergoes condensation with cyanoacetamide derivatives to form the α,β-unsaturated nitrile. For example, Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) yields 3-(2-cyanoacryloyl)-6-bromo-2H-chromen-2-one. The Z-configuration is controlled by steric hindrance from the chromenone ring and reaction temperature.
Detailed Synthetic Pathways
Knoevenagel Condensation Route
Step 1:
3-Acetyl-6-bromo-2H-chromen-2-one (10 mmol) is refluxed with cyanoacetamide (12 mmol) in ethanol containing piperidine (1 mol%) for 8–12 hours. The α,β-unsaturated intermediate precipitates upon cooling.
Step 2:
The crude cyanoacryloyl intermediate is reacted with 2,4,6-trimethylaniline (1.2 eq) in dichloromethane using EDCl/HOBt coupling agents. The reaction proceeds at 0–5°C to minimize epimerization, yielding the Z-isomer selectively.
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 74–82% | |
| Yield (Step 2) | 68–72% | |
| Reaction Time | 8–12 h (Step 1); 4 h (Step 2) |
- 1H NMR (CDCl₃): δ 8.54 (s, 1H, chromenone H-4), 7.85 (d, J = 8.4 Hz, 1H, H-8), 7.40 (d, J = 9 Hz, 1H, H-5), 6.78 (s, 2H, mesityl H), 2.61 (s, 6H, mesityl CH₃).
- IR (KBr): 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O).
Hydrazonoyl Chloride-Mediated Pathway
An alternative method involves reacting 3-acetyl-6-bromo-2H-chromen-2-one with a hydrazonoyl chloride derivative (e.g., 2-cyano-N-mesitylacrylohydrazonoyl chloride) in benzene under reflux. This one-pot method avoids isolation of the cyanoacryloyl intermediate but requires stringent temperature control to maintain Z-selectivity.
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Reaction Time | 6–8 h | |
| Solvent | Benzene |
Stereochemical Control and Optimization
The Z-configuration arises from kinetic control during the condensation step. Bulky substituents on the chromenone and mesityl groups favor the Z-isomer due to reduced steric clash in the transition state. Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereoselectivity, necessitating low-temperature amidation.
Key Factors Influencing Z/E Ratio:
- Temperature: Reactions below 10°C favor Z-isomer (≥85:15 Z/E).
- Base: Et₃N outperforms stronger bases (e.g., DBU) in minimizing epimerization.
- Coupling Agent: HATU yields higher stereopurity than EDCl due to milder conditions.
Analytical and Purification Strategies
Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) followed by recrystallization from ethanol. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Stereochemical assignment is validated by NOESY correlations between the chromenone H-4 and cyano group.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Knoevenagel + Amidation | High Z-selectivity, Scalable | Multi-step, Moderate Yields |
| Hydrazonoyl Chloride | One-pot, Fewer intermediates | Narrow Solvent Compatibility |
Industrial-Scale Considerations
Patent data highlights the use of continuous flow reactors for the condensation step, reducing reaction time to 2–3 hours and improving yield to 78%. Catalyst recycling (e.g., immobilized piperidine) lowers production costs.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between chromene derivatives and substituted acrylamide precursors.
- Isomer control : The (Z)-configuration is stabilized by steric and electronic effects; reaction conditions (e.g., low temperature, polar aprotic solvents like DMF) favor the desired isomer .
- Catalytic systems : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for brominated intermediates) .
- Purification : Column chromatography or recrystallization to isolate the pure (Z)-isomer. Yield optimization requires precise stoichiometry and inert atmospheres to minimize side reactions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Contradictions often arise from:
- Solvent effects : Chemical shifts vary with solvents (e.g., DMSO vs. CDCl₃). Cross-reference data with standardized solvent systems .
- Tautomerism : The cyano group and enamide moiety may exhibit tautomeric equilibria. Use variable-temperature NMR to identify dynamic processes .
- Comparative analysis : Compare experimental data with structurally similar compounds (e.g., brominated chromenes or trimethylphenyl acrylamides) to validate assignments .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous compounds in .
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, Z/E configuration, and absence of impurities (e.g., residual solvents or unreacted precursors) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- Infrared spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O amide ~1680 cm⁻¹) .
Advanced: How can computational methods predict the biological targets of this compound?
- Molecular docking : Screen against protein databases (e.g., kinases, GPCRs) using software like AutoDock. The bromochromenyl group may interact with hydrophobic pockets, while the cyano-enamide moiety could hydrogen-bond with catalytic residues .
- QSAR modeling : Correlate structural features (e.g., Hammett σ values for substituents) with bioactivity data from analogs .
- MD simulations : Assess binding stability and conformational changes in target proteins over time .
Basic: What reaction mechanisms govern the compound’s stability under varying pH and temperature conditions?
- Acidic/basic hydrolysis : The enamide bond may hydrolyze under extreme pH, forming carboxylic acid and amine byproducts. Stability studies in buffers (pH 1–13) can identify degradation thresholds .
- Thermal degradation : Elevated temperatures (>100°C) may induce cyclization (e.g., chromene ring closure) or isomerization. Monitor via TGA/DSC and HPLC .
Advanced: How do electronic effects of substituents (e.g., bromine, trimethylphenyl) influence reactivity in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its electron-withdrawing nature activates the chromene ring for nucleophilic attack .
- Trimethylphenyl group : Steric hindrance from the 2,4,6-trimethyl substitution directs regioselectivity in reactions (e.g., meta vs. para attack) .
- Cyanide : Electron-withdrawing effect stabilizes the enamide’s conjugated system, reducing susceptibility to electrophilic additions .
Basic: What protocols are recommended for evaluating the compound’s in vitro bioactivity?
- Antiproliferative assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs .
- Antimicrobial testing : Disk diffusion or microdilution against Gram+/Gram– bacteria. Note the role of the bromine atom in enhancing membrane penetration .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Kᵢ) for target enzymes .
Advanced: How can researchers design SAR studies to improve the compound’s potency?
- Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl groups, or heterocycles at the chromene 6-position. Test bioactivity to identify pharmacophores .
- Stereochemical modifications : Compare (Z) vs. (E) isomers to determine configuration-activity relationships .
- Proteomics : Use affinity chromatography or pull-down assays to identify binding partners and refine target hypotheses .
Basic: What safety protocols are critical when handling this compound?
- Toxicity : Assume acute toxicity due to the cyano group. Use fume hoods, gloves, and PPE .
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
